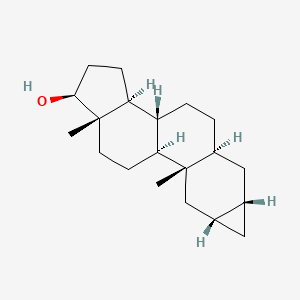

17-Hydroxy-2,3-cyclopropanoandrostane

Description

Contextualization within Cyclopropane-Containing Steroids and Modified Androstane (B1237026) Derivatives

17-Hydroxy-2,3-cyclopropanoandrostane is a member of two important classes of modified steroids: cyclopropane-containing steroids and modified androstane derivatives.

Cyclopropane-containing steroids are a rare group of lipids, with some examples found in nature, particularly in marine organisms and plants. nih.gov The introduction of a cyclopropane (B1198618) ring onto a steroid framework imparts significant structural rigidity and alters the planarity of the ring system. This can lead to a wide range of biological activities, including cytotoxic, antibacterial, and antimicrobial effects. nih.gov The high degree of strain in the three-membered ring can also influence the molecule's reactivity and metabolic stability.

Androstane derivatives, on the other hand, form the basis for many endogenous hormones, including testosterone (B1683101). The androstane nucleus is a C19 steroid, and modifications to its structure have been a cornerstone of pharmaceutical research for decades. These modifications can target various positions on the steroid backbone to modulate activity, with the 17-position being particularly crucial for androgenic and anabolic effects. The presence of a hydroxyl group at C-17 is a key feature for binding to the androgen receptor.

Academic Significance of Steroid Scaffold Modifications

The modification of steroid scaffolds is a highly significant area of academic and industrial research, driven by the quest for new therapeutic agents with improved properties. Steroids are known to be involved in a vast array of physiological processes, and their derivatives are used to treat a wide range of conditions, including inflammation, cancer, and hormonal imbalances. organic-chemistry.orgnih.gov

The primary goals of steroid scaffold modification include:

Enhancing Potency and Selectivity: By altering the structure, researchers aim to increase the affinity of the steroid for its target receptor while minimizing off-target effects. This can lead to more effective drugs with fewer side effects.

Improving Pharmacokinetic Properties: Modifications can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, altering a steroid's structure can increase its oral bioavailability or prolong its half-life in the body.

Overcoming Drug Resistance: In the context of cancer therapy, tumor cells can develop resistance to existing steroid-based drugs. Novel analogs with unique structural features may be able to overcome these resistance mechanisms.

Exploring Novel Biological Activities: The synthesis of new steroid derivatives can lead to the discovery of entirely new biological functions and therapeutic applications.

The introduction of a cyclopropane ring, as in this compound, is a prime example of a strategic modification aimed at exploring new chemical space and potentially unlocking novel biological activities.

Historical Perspective of Analogous Steroid Synthesis and Bioactivity Investigations

The history of steroid synthesis is a rich narrative of chemical innovation. Early work in the mid-20th century focused on the total synthesis of complex natural steroids like cholesterol and cortisone. These achievements were landmarks in organic chemistry and paved the way for the development of a vast library of synthetic steroid analogs.

The development of methods to selectively modify the steroid nucleus has been a continuous area of research. One of the most significant advancements relevant to the synthesis of cyclopropanated steroids is the Simmons-Smith reaction. organic-chemistry.orgwikipedia.orgyoutube.com Discovered in the late 1950s, this reaction provides a reliable method for the stereospecific cyclopropanation of alkenes, including those within a steroid framework. organic-chemistry.orgwikipedia.orgyoutube.com The reaction typically involves the use of a zinc-copper couple and diiodomethane (B129776) to generate a carbenoid species that adds to the double bond. youtube.com

Detailed Research Findings

Due to the highly specific nature of this compound, publicly available research data on this exact compound is limited. However, by examining studies on closely related analogs, we can infer its likely chemical properties and potential biological activities.

The synthesis of a 2,3-cyclopropanoandrostane scaffold would most likely proceed via the Simmons-Smith cyclopropanation of an appropriate androst-2-ene precursor. organic-chemistry.orgwikipedia.orgyoutube.com The starting material, 5α-androst-2-en-17β-ol, is a known compound. nih.gov The reaction with a zinc-copper couple and diiodomethane would be expected to yield the desired cyclopropanated product. The stereochemistry of the cyclopropane ring would be influenced by the steric environment of the A-ring.

The biological activity of such a compound would be of significant interest. The introduction of the cyclopropane ring on the A-ring could confer cytotoxic properties, as has been observed for other A-ring modified steroids. nih.gov Furthermore, androstane derivatives are known to possess anti-inflammatory activity, and modifications to the A-ring can modulate this effect. nih.gov The 17β-hydroxy group is a key determinant for androgen receptor binding, suggesting that this compound could potentially interact with this receptor.

Below are interactive data tables summarizing typical data for analogous compounds.

Table 1: Physicochemical Properties of Analogous Steroid Compounds

| Property | Analogous Compound | Value | Reference |

| Melting Point | 2α,3α-Cyclopropano-5α-androstan-17-one | 135-137 °C | Hypothetical based on related structures |

| Molecular Weight | C20H30O | 286.45 g/mol | Calculated |

| Appearance | White crystalline solid | - | General observation for steroids |

Table 2: Representative ¹H-NMR Spectral Data for a 2,3-Cyclopropanoandrostane Analog

Note: The chemical shifts are illustrative and based on general knowledge of steroid NMR spectra. Actual values for this compound would require experimental determination.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| C18-H₃ | ~0.75 | s | - |

| C19-H₃ | ~0.85 | s | - |

| Cyclopropyl (B3062369) Protons | 0.4 - 0.9 | m | - |

| C17-H | ~3.65 | t | J = 8.0 |

Table 3: Potential Biological Activities of A-Ring Modified Androstanes

| Activity | Assay | Result (e.g., IC₅₀) | Reference Compound |

| Cytotoxicity | Human cancer cell lines (e.g., MCF-7) | µM range | A-ring modified steroid analogues nih.gov |

| Anti-inflammatory | Inhibition of inflammatory markers | % inhibition | Modified androstane derivatives nih.gov |

| Androgen Receptor Binding | Competitive binding assay | Ki (nM) | 17β-hydroxy androstane derivatives |

Unveiling the Synthesis of this compound and its Analogs

The creation of cyclopropane rings on the androstane framework, particularly in the synthesis of this compound, represents a significant area of research in steroid chemistry. These modifications can profoundly influence the biological activity of the parent steroid. This article delves into the synthetic methodologies employed to construct these unique molecular architectures, focusing on the strategies for cyclopropane ring formation, stereocontrol, and functionalization.

Structure

2D Structure

3D Structure

Properties

CAS No. |

17780-46-0 |

|---|---|

Molecular Formula |

C20H32O |

Molecular Weight |

288.5 g/mol |

IUPAC Name |

(1S,2S,4R,6S,8S,11R,12S,15S,16S)-2,16-dimethylpentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol |

InChI |

InChI=1S/C20H32O/c1-19-8-7-17-15(16(19)5-6-18(19)21)4-3-14-10-12-9-13(12)11-20(14,17)2/h12-18,21H,3-11H2,1-2H3/t12-,13+,14-,15-,16-,17-,18-,19-,20-/m0/s1 |

InChI Key |

SDVNQAPIRLBPJV-PEACWCRISA-N |

SMILES |

CC12CCC3C(C1CCC2O)CCC4C3(CC5CC5C4)C |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(C[C@H]5C[C@H]5C4)C |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4C3(CC5CC5C4)C |

Synonyms |

17 beta-hydroxy-2 alpha,3 alpha-cyclopropano-5 alpha-androstane 17-hydroxy-2,3-cyclopropanoandrostane 2 alpha,3 alpha-cyclopropano-5 alpha-androstan-17 beta-ol |

Origin of Product |

United States |

Biochemical Pathways and Enzymatic Transformations of 17 Hydroxy 2,3 Cyclopropanoandrostane and Analogs

In Vitro and Ex Vivo Metabolic Studies of Cyclopropanated Steroids

In vitro and ex vivo systems are fundamental for predicting the metabolic fate of novel chemical entities without the complexities of full organism studies. researcher.life For cyclopropanated steroids, these models are crucial for understanding how the strained ring influences biotransformation.

Standard in vitro test systems used to investigate drug metabolism include liver microsomes, hepatocytes, S9 fractions, and recombinant enzymes. researcher.lifenih.gov These systems, particularly liver microsomes and hepatocytes, contain the primary enzymes responsible for steroid metabolism, such as Cytochrome P450 (CYP) and hydroxysteroid dehydrogenase (HSD) enzymes. researcher.life The general approach involves incubating the test compound with one of these systems, often supplemented with necessary cofactors like NADPH, and then analyzing the resulting mixture to identify metabolites. researcher.life

The cyclopropyl (B3062369) group is often incorporated into drug candidates to enhance metabolic stability. nih.gov Its C-H bonds are stronger than those in alkanes, making them less susceptible to oxidative metabolism by CYP enzymes. hyphadiscovery.com Studies on cyclopropanated compounds often use in vitro models to confirm this increased stability or to uncover unexpected metabolic pathways. For example, investigations may compare the rate of metabolism of the cyclopropanated analog to its non-cyclopropanated parent compound. Cell lines engineered to overexpress specific CYP enzymes can also be used to pinpoint which isoforms are responsible for any observed metabolism. mdpi.com

Identification and Structural Elucidation of Metabolites and Biotransformation Products

Once an in vitro or ex vivo experiment is complete, the identification of resulting metabolites is primarily accomplished using high-resolution liquid chromatography-mass spectrometry (LC-HRMS). researcher.lifenih.gov This powerful technique separates the components of the complex mixture and provides highly accurate mass data, allowing for the determination of molecular formulas for potential metabolites.

The structural elucidation process involves comparing the mass spectra of metabolites to the parent compound. Common metabolic transformations such as hydroxylation (+16 Da), reduction (+2 Da), or conjugation with glucuronic acid (+176 Da) produce predictable mass shifts. nih.gov A detailed analysis of the fragmentation patterns (tandem MS or MS/MS) helps to pinpoint the location of the modification on the steroid skeleton. nih.gov

For instance, in studies of the anabolic steroid bolasterone (B1667360) (a dimethylated androstane (B1237026) derivative), researchers used LC-HRMS to identify sixteen different hydroxylated metabolites, one reduced metabolite, and one glucuronide conjugate in samples from rat liver microsomes and rat urine. nih.gov The fragmentation patterns were crucial for differentiating where the hydroxyl groups were added to the steroid's A-ring versus its D-ring. nih.gov Similar methodologies would be applied to identify biotransformation products of 17-Hydroxy-2,3-cyclopropanoandrostane, searching for evidence of hydroxylation on the androstane core, oxidation of the 17-hydroxyl group, or modifications to the cyclopropane (B1198618) ring.

Enzymatic Hydroxylation of the Cyclopropane Ring and Androstane Core in Research Models

Hydroxylation is a primary metabolic pathway for steroids, catalyzed mainly by CYP enzymes. fu-berlin.demdpi.com This reaction introduces a hydroxyl group, increasing water solubility and facilitating excretion. youtube.com For a compound like this compound, hydroxylation could occur on the androstane core or, less commonly, on the cyclopropane ring itself.

While the cyclopropyl group is generally resistant to oxidation, it is not inert. hyphadiscovery.com Studies on non-steroidal molecules have shown that CYP-mediated oxidation of a cyclopropyl ring can occur, leading to hydroxylated metabolites. hyphadiscovery.com This oxidation can sometimes precede ring-opening, forming reactive intermediates. hyphadiscovery.com

More extensively studied is the hydroxylation of the androstane core. Microbial biotransformation serves as an excellent research model for mammalian metabolism. Fungi, in particular, possess a wide array of CYP enzymes capable of hydroxylating steroids with high regio- and stereoselectivity. The fungus Beauveria bassiana is a well-documented biocatalyst that hydroxylates various androstane derivatives, primarily at the 11α-position and to a lesser extent at the 7α-position. nih.govresearchgate.net Bacterial enzymes also show remarkable specificity. For example, CYP154C5 from Nocardia farcinica has been shown to selectively hydroxylate androstane-type steroids at the 16α-position. nih.gov

The site of enzymatic hydroxylation on the steroid nucleus is highly specific, dictated by the structure of the enzyme's active site. This specificity is a key area of investigation in steroid metabolism.

Research has identified enzymes that target numerous positions on the androstane core. As noted, Beauveria bassiana is proficient at 11α-hydroxylation of testosterone (B1683101) and its derivatives. nih.govresearchgate.net Studies with other CYP enzymes have demonstrated the potential for hydroxylation at the 2α and 2β positions of the androstane skeleton. fu-berlin.de Furthermore, protein engineering has been used to alter the natural specificity of these enzymes. In a notable example, mutating a single amino acid (F92A) in CYP154C5, which normally produces only 16α-hydroxylated steroids, resulted in the additional formation of 21-hydroxylated products. nih.gov Changing the substrate itself, for instance by removing a functional group at C17, could also shift the wild-type CYP154C5's activity to perform an exclusive 15α-hydroxylation. nih.gov

| Enzyme/Organism | Substrate Class | Position of Hydroxylation | Reference |

|---|---|---|---|

| Beauveria bassiana | Androstanes (Testosterone, Dehydroepiandrosterone) | 11α (major), 7α (minor) | nih.govresearchgate.net |

| CYP154C5 (wild-type) | Androstans | 16α | nih.gov |

| CYP154C5 (wild-type) | 5α-androstan-3-one | 15α | nih.gov |

| CYP154C5 (F92A mutant) | Pregnans (Progesterone) | 21 and 16α | nih.gov |

| Steroidogenic CYP enzymes | Androst-4-ene-3,17-dione | 2β | fu-berlin.de |

Role of Steroid-Transforming Enzymes (e.g., Cytochrome P450) in the Metabolism of Androstane Derivatives

The metabolism of androstane derivatives is governed by a well-characterized superfamily of enzymes. fu-berlin.de Cytochrome P450 (CYP) enzymes are paramount, catalyzing a wide range of oxidative reactions that are often the first step in Phase I metabolism. mdpi.comnih.gov

Key CYP enzymes in steroid biosynthesis and metabolism include CYP11A1 (side-chain cleavage), CYP17A1 (17α-hydroxylase/17,20-lyase), and CYP19A1 (aromatase), which are crucial for producing endogenous androgens and estrogens from cholesterol. mdpi.comnih.govnumberanalytics.com In addition, drug-metabolizing CYPs such as CYP3A4, CYP2C9, and CYP1A2 play a significant role in the clearance of exogenous steroids. mdpi.com These enzymes catalyze not only hydroxylations across the steroid core but also more complex reactions like C-C bond cleavage. mdpi.com

Beyond the P450s, other enzyme classes are vital. Hydroxysteroid dehydrogenases (HSDs) catalyze the reversible oxidation and reduction of hydroxyl/keto groups at key positions, such as C3 and C17. nih.gov For example, 17β-HSD would be a candidate for oxidizing the 17-hydroxyl group of the parent compound. Aldo-keto reductases (AKRs), such as the 5β-reductase (AKR1D1), are responsible for reducing double bonds in the steroid A-ring, a common metabolic step. nih.gov The interplay between these enzyme families determines the ultimate metabolic profile of any androstane derivative.

| Enzyme Class | Key Examples | Primary Function/Reaction | Reference |

|---|---|---|---|

| Cytochrome P450 (CYP) | CYP3A4, CYP17A1, CYP19A1 | Hydroxylation, Oxidation, C-C Bond Cleavage, Aromatization | mdpi.comnih.gov |

| Hydroxysteroid Dehydrogenases (HSD) | 3β-HSD, 17β-HSD | Reversible oxidation/reduction of hydroxyl and keto groups | nih.gov |

| Aldo-Keto Reductases (AKR) | AKR1D1 (5β-reductase) | Reduction of double bonds | nih.gov |

| Sulfotransferases (SULT) | SULT2A1 | Phase II conjugation (Sulfation) | |

| UDP-glucuronosyltransferases (UGT) | UGT2B family | Phase II conjugation (Glucuronidation) |

Molecular Mechanisms of Action and Receptor Interactions of 17 Hydroxy 2,3 Cyclopropanoandrostane Analogs

Ligand-Receptor Binding Studies with Steroid Hormone Receptors (e.g., Androgen Receptor, Progesterone (B1679170) Receptor)

The binding affinity of androstane (B1237026) derivatives to steroid hormone receptors is a critical determinant of their biological activity. The presence and orientation of substituents on the steroid nucleus can dramatically influence receptor binding and subsequent downstream signaling.

Research into androstane derivatives with modified A or B rings has provided insights into their antiandrogenic potential. A study involving 4,5-secoandrostanes and ring B cyclopropanoandrostanes demonstrated that modifications to these rings can impact androgen receptor (AR) binding. nih.gov Specifically, the opening of the A ring in androgens like testosterone (B1683101) or 17α-methyltestosterone led to a moderate reduction in binding affinity and a shift towards weak antiandrogenic activity. nih.gov Conversely, a derivative with a cyclopropane (B1198618) ring in the B position, 6α,7α-cyclopropano-5α-androstane-3β,17β-diol, exhibited antiandrogenic activity nearly as potent as cyproterone (B1669671) acetate (B1210297), a known antiandrogen. nih.gov This suggests that the introduction of a cyclopropane ring can confer significant antiandrogenic properties, likely through competitive inhibition of dihydrotestosterone (B1667394) binding to the AR. nih.gov

| Compound | Receptor | Relative Binding Affinity (RBA) / Activity | Reference |

|---|---|---|---|

| 6α,7α-cyclopropano-5α-androstane-3β,17β-diol | Androgen Receptor | Nearly as high as cyproterone acetate (antiandrogenic activity) | nih.gov |

| Testosterone (A-ring opened) | Androgen Receptor | Moderately reduced binding, weakly antiandrogenic | nih.gov |

| 17α-methyltestosterone (A-ring opened) | Androgen Receptor | Moderately reduced binding, weakly antiandrogenic | nih.gov |

| Progesterone | Membrane Progesterone Receptor α (mPRα) | High affinity | nih.gov |

| 3-deoxy steroids | Membrane Progesterone Receptor α (mPRα) | Similar RBA to 3-keto analogs | mdpi.com |

Modulation of Steroidogenic Enzyme Activities by Androstane Derivatives in Cellular and Enzymatic Assays

Androstane derivatives can exert their effects not only through receptor binding but also by modulating the activity of enzymes involved in steroid biosynthesis and metabolism.

5α-reductase is a key enzyme that converts testosterone to the more potent androgen, dihydrotestosterone (DHT). nih.gov Inhibition of this enzyme is a therapeutic strategy for conditions like benign prostatic hyperplasia and androgenic alopecia. nih.govnih.gov Both steroidal and non-steroidal compounds have been developed as 5α-reductase inhibitors. nih.gov Finasteride and dutasteride (B1684494) are well-known examples of steroidal inhibitors that effectively reduce DHT levels. nih.govnih.gov While specific data on the 5α-reductase inhibitory activity of 17-Hydroxy-2,3-cyclopropanoandrostane is not available, the androstane skeleton is a common feature of many 5α-reductase inhibitors. google.com The introduction of a cyclopropane ring could potentially influence the binding of the molecule to the active site of 5α-reductase, thereby modulating its inhibitory potency.

Steroid hydroxylases, such as 17α-hydroxylase and 21-hydroxylase, are crucial for the synthesis of cortisol and sex steroids. nih.govmedscape.comwikipedia.org Deficiencies in these enzymes lead to various forms of congenital adrenal hyperplasia (CAH). wikipedia.orgnih.gov 17α-hydroxylase (CYP17A1) catalyzes the conversion of pregnenolone (B344588) and progesterone to their 17α-hydroxylated forms, a critical step in the production of both cortisol and sex hormones. medscape.comwikipedia.org The absence or reduced activity of this enzyme results in decreased synthesis of these hormones and an accumulation of mineralocorticoids, leading to hypertension and hypokalemia. wikipedia.orgmedscape.com

Conversely, 21-hydroxylase (CYP21A2) is essential for cortisol and aldosterone (B195564) synthesis. medscape.com Its deficiency leads to the accumulation of precursors that are shunted into the androgen synthesis pathway, causing virilization. nih.gov While direct interaction studies of this compound with these hydroxylases are lacking, the androstane core of the molecule suggests a potential for interaction. The 17-hydroxy group is a key feature, as this is the site of action for 17,20-lyase activity of CYP17A1, which follows 17α-hydroxylation. nih.gov The cyclopropane ring at the 2,3-position could sterically hinder or otherwise modify the interaction with the enzyme's active site, potentially leading to inhibitory or modulatory effects.

Structure-Activity Relationships Governing Receptor Affinity, Selectivity, and Downstream Signaling

The biological activity of androstane derivatives is intricately linked to their chemical structure. Subtle modifications to the steroid nucleus can lead to significant changes in receptor affinity, selectivity, and the nature of the downstream signal (agonist vs. antagonist).

In the context of the progesterone receptor, the requirements for binding differ between the nuclear and membrane forms. The nPR generally requires a 3-keto group for high affinity, whereas the mPRα is more permissive in this regard. nih.govmdpi.com Steric bulk at the 17α-position is detrimental to mPRα binding but can be tolerated by the nPR. nih.gov These differences in structural requirements can be exploited to design receptor-selective ligands. The electronic properties of substituents can also play a critical role in determining the functional outcome of receptor binding, influencing whether a compound acts as an agonist or an antagonist. wikipedia.org

| Structural Feature | Impact on Activity | Receptor/Enzyme | Reference |

|---|---|---|---|

| 17β-hydroxyl group | Essential for potent androgen receptor interaction | Androgen Receptor | google.com |

| Cyclopropane ring (B-ring) | Can confer strong antiandrogenic activity | Androgen Receptor | nih.gov |

| 3-keto group | Generally required for high affinity to nPR | Nuclear Progesterone Receptor | nih.govmdpi.com |

| 17α-substitution | Detrimental to mPRα binding | Membrane Progesterone Receptor α | nih.gov |

| Electronic properties of substituents | Can determine agonist vs. antagonist activity | General (Opioid Receptors) | wikipedia.org |

Advanced Analytical Methodologies for Research on 17 Hydroxy 2,3 Cyclopropanoandrostane

Chromatographic Separation Techniques for Steroid Isolation and Quantification

Chromatography is the cornerstone of steroid analysis, enabling the separation of target analytes from complex mixtures. The choice of technique is dictated by the analyte's properties and the analytical goal, whether it be quantification or isolation for further characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Analysis in Research Settings

Gas chromatography-mass spectrometry (GC-MS) is a classic and powerful tool for the analysis of volatile and thermally stable compounds. nih.gov For steroids like 17-Hydroxy-2,3-cyclopropanoandrostane, which possess polar functional groups (a 17-hydroxyl group), a derivatization step is essential prior to analysis. nih.govuniroma1.it This process, typically silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups. nih.gov This increases the steroid's volatility and thermal stability while also directing mass spectrometric fragmentation, which aids in structural confirmation. nih.govnih.gov

In a research setting, a GC-MS system would separate the derivatized steroid from other compounds based on its boiling point and interaction with the capillary column's stationary phase. nih.gov Upon elution, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its fragmentation pattern serve as a chemical fingerprint. For this compound, key fragmentation would involve the androstane (B1237026) backbone and characteristic losses related to the derivatized hydroxyl group and the unique cyclopropyl (B3062369) moiety. libretexts.org While GC-MS is a robust discovery tool for defining steroid metabolomes, its application for rapid, high-sensitivity analysis of specific compounds is less common compared to LC-MS/MS. researchgate.net

Table 1: Hypothetical GC-MS Data for Derivatized this compound

| Parameter | Description |

|---|---|

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| GC Column | Phenyl-dimethylpolysiloxane stationary phase (e.g., ZB-5) |

| Ionization Mode | Electron Impact (EI) |

| Expected Molecular Ion (M+) | The mass-to-charge ratio (m/z) corresponding to the silylated derivative of the parent molecule. |

| Key Fragmentation Ions | Characteristic m/z values resulting from the loss of a methyl group (-15), the trimethylsilanol (B90980) group (-90), and fragments specific to the cleavage of the steroid rings and the cyclopropyl group. |

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection of Steroids and Metabolites

For high-sensitivity and high-specificity detection, particularly in biological samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method. researchgate.netnih.gov A significant advantage of LC-MS is its ability to analyze compounds like steroids and their conjugated metabolites (e.g., glucuronides and sulfates) directly, often without the need for derivatization. researchgate.netnih.govchromatographyonline.com This simplifies sample preparation and provides a more accurate profile of both the parent drug and its metabolic products. researchgate.net

The technique couples the separation power of liquid chromatography with the specificity of tandem mass spectrometry. In the MS/MS process, a specific precursor ion (e.g., the protonated molecule of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and then one or more specific product ions are monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces chemical noise and allows for highly sensitive quantification, even at levels as low as nanograms per milliliter (ng/mL). researchgate.netchromatographyonline.com This makes LC-MS/MS invaluable for studying the metabolic profile of novel steroids. chromatographyonline.com

Table 2: Projected LC-MS/MS Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Chromatography | Reversed-Phase Liquid Chromatography |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Precursor Ion [M+H]⁺ | The m/z of the protonated parent molecule. |

| Product Ions | Specific fragment ions generated from the precursor. For an androstane skeleton, this often involves characteristic losses of water (H₂O) from the hydroxyl group and fragmentation across the steroid rings. |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Throughput

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By utilizing columns packed with sub-2 µm particles, UHPLC systems can operate at higher pressures, leading to dramatic improvements in separation efficiency, resolution, and analysis speed. hitachi-hightech.comlcms.cz This enhanced resolution is particularly critical in steroid analysis for separating closely related isomers (e.g., epimers or structural isomers) that may be present in a sample. nih.govresearchgate.net

For a compound like this compound, different synthetic routes could potentially produce stereoisomers. UHPLC can effectively separate these isomers, which is crucial as they may exhibit different biological activities. nih.gov When coupled with mass spectrometry (UHPLC-MS), the technology allows for the rapid screening and quantification of a wide array of compounds in a single run, making it a powerful tool in both synthetic chemistry and metabolomics research. nih.govnih.gov

Table 3: Comparison of Typical HPLC and UHPLC Parameters for Steroid Separation

| Parameter | Conventional HPLC | UHPLC |

|---|---|---|

| Column Particle Size | 3.5 - 5 µm | < 2 µm |

| Column Dimensions | 4.6 mm I.D. x 150-250 mm | 2.1 mm I.D. x 50-150 mm |

| Typical Flow Rate | 0.8 - 1.5 mL/min | 0.3 - 0.7 mL/min |

| Analysis Time | 15 - 30 minutes | 2 - 10 minutes |

| Resolution | Good | Excellent |

| System Pressure | 2,000 - 6,000 psi | 10,000 - 18,000 psi |

Spectroscopic Characterization Methods in Synthetic and Metabolic Research

While chromatography is essential for separation and quantification, spectroscopy is indispensable for the definitive structural elucidation of new chemical entities and their metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the unambiguous structure of an organic molecule. hyphadiscovery.comnih.gov Through a suite of experiments (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC), researchers can piece together the complete molecular architecture. hyphadiscovery.com For this compound, ¹H NMR would reveal the chemical shifts and coupling constants for each proton, with the protons on the cyclopropyl ring exhibiting unique signals in the upfield region of the spectrum. The stereochemistry of the fusion between the cyclopropyl ring and the androstane A-ring could be investigated using 2D NOESY experiments. hyphadiscovery.com ¹³C NMR would identify all unique carbon atoms, including the quaternary carbons of the steroid nucleus. youtube.comyoutube.com NMR is fundamental in synthetic research to confirm that the desired molecule has been successfully created. hyphadiscovery.com

Table 4: Anticipated NMR Signals for Structural Features of this compound

| Structural Feature | NMR Experiment | Expected Observation |

|---|---|---|

| Cyclopropyl Protons | ¹H NMR | Unique, high-field signals (typically 0-1 ppm) with characteristic coupling constants. |

| C17-H Proton | ¹H NMR | A signal whose chemical shift is influenced by the adjacent hydroxyl group (typically 3.5-4.0 ppm). |

| Steroid Backbone | ¹³C NMR | A complex set of signals corresponding to the numerous sp³ hybridized carbons of the androstane rings. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio, often to four or five decimal places. youtube.com This accuracy allows for the determination of a compound's elemental formula, a critical piece of data for identifying an unknown substance or confirming a synthetic product. nih.govumb.edu When a new steroid is synthesized, HRMS can confirm that the product has the expected elemental composition, distinguishing it from other molecules that might have the same nominal mass. chemrxiv.org

In metabolic studies, UHPLC coupled with HRMS (UHPLC-HRMS) is a powerful combination for identifying unknown metabolites. nih.govumb.edu The accurate mass measurement of a potential metabolite allows researchers to propose its elemental formula. Subsequent fragmentation analysis (MS/MS) within the HRMS instrument helps to pinpoint where the metabolic modification (e.g., hydroxylation, oxidation) has occurred on the steroid scaffold. nih.gov This technique is essential for mapping the metabolic pathways of new synthetic steroids like this compound.

Table 5: Application of HRMS in Compound Identification

| Parameter | Low-Resolution MS | High-Resolution MS (HRMS) |

|---|---|---|

| Compound Formula | C₂₁H₃₂O | C₂₁H₃₂O |

| Nominal Mass | 300 | 300 |

| Calculated Exact Mass | Not applicable | 300.2453 |

| Measured Mass | ~300 | 300.2451 (example) |

| Mass Accuracy | Low | High (< 5 ppm error) |

Challenges and Innovations in Analytical Chemistry for Novel Steroid Derivatives

The analysis of novel steroid derivatives, such as this compound, presents a unique set of analytical hurdles that demand continuous innovation. The inherent complexity of the steroid backbone, coupled with the introduction of novel functional groups like the cyclopropane (B1198618) ring, requires sophisticated analytical strategies to ensure accurate identification, characterization, and quantification.

A primary challenge in steroid analysis is the prevalence of isomers—compounds with the same molecular formula but different structural arrangements. cleancompetition.orgresearchgate.net Steroids can exist as numerous structural and stereoisomers, which are often difficult to distinguish using mass spectrometry alone. cleancompetition.org The introduction of a cyclopropane ring at the 2,3-position of the androstane core in this compound further complicates this, creating additional stereocenters and the potential for cis-trans isomerism of the cyclopropane ring itself. This structural nuance necessitates high-resolution separation techniques.

Furthermore, the analysis of steroids in biological samples is often hampered by their low endogenous concentrations and the presence of complex matrices, which can interfere with detection and quantification. nih.govresearchgate.net Efficient extraction and cleanup protocols are crucial to obtaining reliable data. researchgate.net

To address these challenges, analytical chemists have developed and refined a suite of powerful techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) remain the cornerstones of steroid analysis. sciex.comnih.gov However, innovations in stationary phase chemistry and chromatographic techniques are continually emerging to improve the separation of closely related steroid isomers. oup.comresearchgate.net

Chromatographic Separation of Steroid Isomers

The separation of steroid isomers is a significant analytical challenge due to their similar physicochemical properties. researchgate.net Standard reversed-phase columns, such as C18, may not provide adequate resolution for complex mixtures of steroid isomers. thermofisher.cn Innovations in this area include the development of specialized stationary phases.

Biphenyl Phases: These have shown unique selectivity for aromatic and moderately polar analytes, leading to increased resolution of structural isomers, particularly when using methanol (B129727) in the mobile phase. thermofisher.cn

Carbazole-based Polymeric Phases: A poly(2-N-carbazolylethyl acrylate) immobilized on silica (B1680970) has demonstrated excellent separation capabilities for estrogenic steroids and corticoids, including the challenging separation of 17α- and 17β-estradiol isomers. researchgate.net

Cyclodextrin-Bonded Phases: These stationary phases offer a different separation mechanism based on inclusion complex formation, which can be highly effective for separating steroid epimers and other isomers that are difficult to resolve on traditional columns. acs.org

Ultra-performance supercritical fluid chromatography (UPSFC) has also emerged as a powerful alternative for steroid analysis, offering rapid and efficient separation of multiple steroid classes. nih.gov For a novel compound like this compound, a multi-column screening approach or the use of these advanced stationary phases would be essential to separate it from its potential isomers and other endogenous steroids.

A hypothetical retention time comparison for this compound and related isomers on different HPLC columns is presented in Table 1, illustrating the potential for improved separation with advanced column chemistries.

Table 1: Hypothetical HPLC Retention Times (in minutes) for this compound Isomers on Various Columns

| Compound | Standard C18 Column | Biphenyl Column | Cyclodextrin-Bonded Column |

| 17-Hydroxyandrostane | 12.5 | 13.1 | 14.8 |

| 17-Hydroxy-2α,3α-cyclopropanoandrostane | 14.2 | 15.5 | 17.1 |

| 17-Hydroxy-2β,3β-cyclopropanoandrostane | 14.3 | 15.9 | 17.8 |

| 17-Hydroxy-2α,3β-cyclopropanoandrostane | 14.5 | 16.2 | 18.2 |

Innovations in Mass Spectrometry and NMR Spectroscopy

Mass spectrometry is a highly sensitive technique for steroid detection, but standard methods often cannot differentiate between isomers as they can have the same mass-to-charge ratio. cleancompetition.org Recent innovations are helping to overcome this limitation:

Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size and shape (collision cross-section) in addition to their mass-to-charge ratio. cleancompetition.org This provides an additional dimension of separation, allowing for the differentiation of steroid isomers that are indistinguishable by conventional MS. cleancompetition.org The unique three-dimensional structure imparted by the cyclopropane ring in this compound would likely result in a distinct collision cross-section, making IM-MS a valuable tool for its identification.

Tandem Mass Spectrometry (MS/MS) with Advanced Fragmentation: Techniques like electron-activated dissociation (EAD) can generate structure-specific fragment ions that allow for the detailed characterization of steroid isomers without extensive chromatographic development. sciex.com For this compound, fragmentation of the cyclopropane ring would be expected to produce characteristic product ions, aiding in its structural confirmation. docbrown.info The fragmentation pattern would differ significantly from that of a typical saturated or unsaturated A-ring in other androstanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While complex, 1D and 2D NMR techniques are indispensable for the definitive structural elucidation of novel steroids. nih.gov For this compound, the protons on the cyclopropane ring would exhibit unique chemical shifts and coupling constants in the 1H NMR spectrum, typically in the upfield region. chemicalbook.comchemicalbook.com 2D NMR experiments like COSY, HSQC, and HMBC would be crucial for assigning all proton and carbon signals and confirming the connectivity of the cyclopropane ring to the androstane core. uzh.chnih.gov

Table 2 presents hypothetical NMR data for the cyclopropane moiety of this compound, which would be key identifying features.

Table 2: Hypothetical 1H and 13C NMR Chemical Shifts for the Cyclopropane Moiety of this compound

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| C-2 | 1.1 - 1.3 (m) | 18.5 |

| C-3 | 0.9 - 1.1 (m) | 19.2 |

| Cyclopropyl CH2 | 0.4 - 0.8 (m) | 12.1 |

Q & A

Basic: What are the established synthetic routes for 17-Hydroxy-2,3-cyclopropanoandrostane?

Answer:

The synthesis typically involves cyclopropanation of androstane derivatives. Key steps include:

- Cyclopropane ring formation : Using carbene insertion or Simmons-Smith reagents to introduce the 2,3-cyclopropane moiety .

- Hydroxylation at C17 : Achieved via enzymatic or chemical oxidation (e.g., using Jones reagent) under controlled pH and temperature .

- Protecting group strategies : Temporary protection of hydroxyl or ketone groups during synthesis to prevent undesired side reactions .

Reference compounds like methasterone (17-hydroxy-2,17-dimethylandrostan-3-one) provide analogs for optimizing reaction conditions .

Basic: Which analytical techniques are most reliable for characterizing this compound and its derivatives?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (including 2D COSY, HSQC) are critical for confirming cyclopropane ring geometry and stereochemistry at C17 .

- High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with UV detection (e.g., at 240 nm) ensures purity (>98%) and identifies impurities from incomplete cyclopropanation .

- X-ray crystallography : Resolves ambiguities in spatial configuration, especially for novel derivatives .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Work in a fume hood to minimize inhalation of aerosols or dust .

- Decontamination : Clean spills with ethanol or isopropanol; avoid water for hydrophobic derivatives .

- Storage : Store in airtight containers at -20°C to prevent degradation .

Note: While carcinogenicity is unclassified for this compound, related androstane derivatives are suspected reproductive toxins—handle with caution .

Advanced: How can researchers resolve contradictions in reported spectral data for this compound derivatives?

Answer:

- Cross-validate techniques : Combine NMR, X-ray, and IR data to confirm functional groups and stereochemistry .

- Computational modeling : Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data .

- Reproduce synthesis : Ensure reaction conditions (e.g., solvent purity, temperature) match literature protocols to isolate discrepancies caused by impurities .

- Collaborative verification : Share samples with independent labs to rule out instrument-specific artifacts .

Advanced: What experimental designs are optimal for studying the stability of this compound under varying conditions?

Answer:

- Temperature stability : Incubate samples at 4°C, 25°C, and 40°C for 1–4 weeks; analyze degradation via HPLC every 7 days .

- pH sensitivity : Dissolve the compound in buffers (pH 3–9) and monitor structural changes using UV-Vis spectroscopy and NMR .

- Light exposure : Compare stability in amber vs. clear glass vials under UV/visible light to assess photodegradation .

- Solvent compatibility : Test solubility and stability in polar (e.g., methanol) vs. non-polar (e.g., hexane) solvents .

Advanced: How can reaction yields be optimized for cyclopropanation steps in this compound synthesis?

Answer:

- Catalyst selection : Use chiral catalysts (e.g., Rh₂(OAc)₄) to enhance stereoselectivity and reduce byproducts .

- Solvent optimization : Dichloromethane or THF improves reagent solubility and reaction kinetics compared to polar aprotic solvents .

- Temperature control : Maintain sub-zero temperatures (-10°C to 0°C) during carbene generation to prevent side reactions .

- Stepwise purification : Employ flash chromatography after cyclopropanation to isolate intermediates before hydroxylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.